1-(2-Pyridyl)imidazole-5-carboxylic Acid
Description
1-(2-Pyridyl)imidazole-5-carboxylic Acid (CAS No. 1779128-15-2) is a heterocyclic compound featuring an imidazole core substituted with a 2-pyridyl group at position 1 and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, medicinal chemistry, and materials science. The pyridyl group enhances metal-binding capabilities, while the carboxylic acid enables functionalization into esters or amides for diverse applications .
Properties
IUPAC Name |
3-pyridin-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-10-6-12(7)8-3-1-2-4-11-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMCHRETPQPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)imidazole-5-carboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring under mild conditions, accommodating various functional groups . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-(2-Pyridyl)imidazole-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block for various chemical syntheses
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)imidazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, coordination with metal ions, or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs of 1-(2-Pyridyl)imidazole-5-carboxylic Acid, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Position : The placement of the carboxylic acid at position 5 (vs. 4 in ) optimizes hydrogen-bonding interactions in drug-receptor binding .
- Pyridyl vs. Aromatic Groups : The 2-pyridyl group in the target compound enhances metal coordination compared to benzyl or alkyl substituents .
- Bioactivity : Ester derivatives (e.g., etomidate) exhibit enhanced pharmacological activity due to improved lipid solubility , while nitro groups (e.g., ) contribute to antimicrobial effects.
Biological Activity
1-(2-Pyridyl)imidazole-5-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_10H_8N_2O_2
- Molecular Weight : 188.18 g/mol
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with imidazole rings exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity.
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | ≤ 1 |
| This compound | Escherichia coli | ≤ 2 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antitubercular Activity
Research has demonstrated that derivatives of imidazole, including this compound, possess antitubercular activity against Mycobacterium tuberculosis. A study reported that certain imidazo[1,2-a]pyridine derivatives exhibited MIC values as low as 0.006 μM against drug-sensitive strains of M. tuberculosis, indicating a potential for developing novel treatments for tuberculosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
- Disruption of Membrane Integrity : It can disrupt the integrity of bacterial membranes, leading to cell lysis.
- Targeting Specific Proteins : Similar compounds have been shown to inhibit interactions between proteins critical for bacterial survival.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and screened them against multiple pathogens. The results indicated that this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria .
Antitubercular Screening
Another research effort focused on screening imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The study found that compounds similar to this compound had low nanomolar MICs against both sensitive and multidrug-resistant strains . This highlights the potential of this compound class in combating tuberculosis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways and potential side effects.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | TBD |
| Clearance | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
